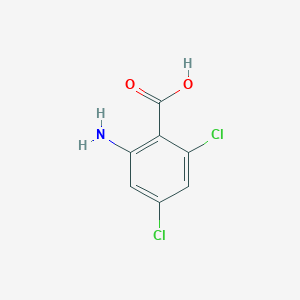

2-Amino-4,6-dichlorobenzoic acid

Descripción

Historical Context and Initial Discovery of 2-Amino-4,6-dichlorobenzoic Acid

The precise date and circumstances of the initial synthesis of this compound are not prominently recorded, a common characteristic for many specialized laboratory chemicals. However, its conceptualization and eventual synthesis can be understood within the broader history of organic chemistry, particularly the development of reactions for forming carbon-nitrogen (C-N) bonds on aromatic rings.

The groundwork for synthesizing aminobenzoic acid derivatives was laid by pioneering work in the late 19th and early 20th centuries. A key development in this area was the Ullmann reaction, first reported by Fritz Ullmann in 1901. nih.gov The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. byjus.com This methodology was subsequently expanded to include Ullmann-type reactions, or Ullmann condensations, which are copper-promoted conversions of aryl halides to form aryl ethers, aryl thioethers, and, significantly, aryl amines. wikipedia.orgorganic-chemistry.org

The Goldberg reaction, a variation of the Ullmann-type reaction, specifically involves the copper-catalyzed amination of an aryl halide. wikipedia.org These reactions traditionally required harsh conditions, such as high temperatures (often over 200°C) and the use of polar, high-boiling solvents. nih.gov The synthesis of a molecule like this compound would have become feasible following the establishment of these fundamental synthetic transformations that allow for the introduction of an amino group onto a pre-existing dichlorinated benzoic acid framework.

Significance of Dichloroaminobenzoic Acid Derivatives in Organic and Medicinal Chemistry

Dichloroaminobenzoic acid derivatives, and the broader class of aminobenzoic acids, are of considerable importance in both organic and medicinal chemistry. nih.gov They serve as valuable scaffolds and "building blocks" for the construction of a wide range of complex organic molecules. nih.gov The presence of the amino and carboxylic acid groups allows for a variety of chemical transformations, such as amidation and esterification, enabling the assembly of larger, more intricate structures. rutgers.edukhanacademy.org

The substitution pattern on the aromatic ring, including the presence and position of chloro groups, can significantly influence the chemical reactivity and biological activity of the resulting compounds. nih.gov For instance, anthranilic acids (2-aminobenzoic acids) and their derivatives are precursors to quinazolinones, a class of compounds known for a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. nih.gov

Research has demonstrated that specific chlorinated aminobenzoic acid derivatives possess notable biological effects. For example, derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been investigated for their phytotoxic (herbicidal) action. nih.gov More recently, 2-amino-3-chlorobenzoic acid, isolated from a species of Streptomyces, has been shown to exhibit anticancer properties against breast cancer cell lines. mdpi.com This highlights the potential of this class of compounds to serve as lead structures in drug discovery. The utility of these derivatives extends to creating molecules with targeted therapeutic applications, underscoring their role as key intermediates in medicinal chemistry.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a specialized intermediate in the synthesis of targeted, high-value molecules, particularly for the pharmaceutical industry. Its specific substitution pattern makes it a suitable starting material for creating complex heterocyclic structures that are often the core of modern therapeutic agents.

Recent patent literature illustrates the contemporary utility of this compound. For example, this compound is listed as a key reactant in the synthesis of novel 2-oxoquinazoline derivatives that function as inhibitors of methionine adenosyltransferase 2A (MAT2A). google.com MAT2A inhibitors are being investigated as a potential therapy for certain types of cancer, particularly those with a specific genetic deletion (MTAP-deleted tumors). google.com

In another area of drug discovery, this compound is employed as a starting material in the creation of agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). justia.com TREM2 is a receptor found on microglia, the primary immune cells of the brain, and its activation is being explored as a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease. justia.com These examples demonstrate that the current research focus for this compound is not on the compound itself, but on its role as a critical component in building sophisticated molecules designed to interact with specific biological targets.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 20776-63-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₅Cl₂NO₂ | sigmaaldrich.com |

| Molecular Weight | 206.03 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | VNOYJBSEORILIE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOYJBSEORILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302823 | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-63-0 | |

| Record name | 20776-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4,6 Dichlorobenzoic Acid

Classical Synthetic Approaches

The synthesis of chlorinated and aminated benzoic acids traditionally relies on a set of well-established reactions. These methods involve the manipulation of functional groups on the benzene (B151609) ring, such as the introduction or conversion of amino and carboxyl groups, and the strategic placement of chloro-substituents.

Diazonium Salt Reactions in Dichlorobenzoic Acid Synthesis

Diazonium salts are highly versatile intermediates in aromatic chemistry, enabling the conversion of an amino group into a wide array of other functional groups. This is particularly relevant in the synthesis of substituted benzoic acids where direct substitution is not feasible. The process begins with diazotization, the reaction of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid), to form a diazonium salt.

A primary application of diazonium salt chemistry in this context is the replacement of the diazonium group (-N₂⁺). This allows for the transformation of a dichloroaminobenzoic acid into a different dichlorobenzoic acid derivative. For instance, the diazonium salt of an aminobenzoic acid can be converted into a hydroxybenzoic acid by simply warming the aqueous solution, allowing the diazonium group to be displaced by a hydroxyl group from water.

Alternatively, in what is known as the Sandmeyer reaction, the diazonium salt is treated with a copper(I) halide (e.g., CuCl, CuBr) to replace the diazonium group with the corresponding halogen. These reactions are powerful tools for modifying the substitution pattern on the aromatic ring, although they represent a conversion of the amino group, not its direct formation.

The stability of the diazonium salt intermediate is a critical factor for the success of these reactions. Arenediazonium salts are generally unstable and can be explosive in their solid state. In solution, they are prone to decomposition at elevated temperatures.

Consequently, the diazotization step is almost universally performed at low temperatures, typically between 0 and 10 °C, using an ice bath to dissipate the heat generated by the reaction. Maintaining this low temperature is crucial to prevent premature decomposition of the salt and the formation of undesired byproducts, such as phenols from reaction with the water solvent.

The subsequent decomposition or replacement reaction conditions vary. The simple thermal decomposition to introduce a hydroxyl group involves warming the solution. Sandmeyer reactions are also often initiated at low temperatures and then may be gently warmed to ensure the reaction goes to completion. These reactions are typically conducted at atmospheric pressure.

Synthesis of Related Dichlorobenzoic Acid Isomers as Precursors or Analogs

The synthesis of specific isomers of dichlorobenzoic acid and their amino derivatives is crucial for accessing a variety of chemical structures, including potential precursors for more complex molecules.

2,4-Dichlorobenzoic acid is a significant isomer used as an intermediate in the production of agricultural chemicals and medicines. An effective industrial method for its preparation is the liquid-phase oxidation of 2,4-dichlorotoluene (B165549). google.com

A patented process describes this oxidation using a gas containing molecular oxygen, such as air, in the presence of a specific catalyst system. google.com The reaction is carried out in a lower fatty acid solvent, with acetic acid being a preferred choice. The catalyst comprises a mixture of cobalt, manganese, and bromine. google.com High yields and purity are achieved under optimized temperature and catalyst concentrations. google.com

Detailed synthetic procedures for 2-Amino-3,6-dichlorobenzoic acid are not extensively documented in readily accessible literature. However, a logical synthetic approach would involve the reduction of a corresponding nitro-substituted precursor. The compound 2,6-dichloro-3-nitrobenzoic acid is commercially available and serves as the most likely starting material for this transformation. sigmaaldrich.com The conversion would typically be achieved through standard nitro group reduction methods, such as catalytic hydrogenation or reaction with metals like tin or iron in an acidic medium.

Synthesis of 2-Amino-6-chlorobenzoic Acid from Nitrobenzoic Acid Precursors

A common route to 2-amino-6-chlorobenzoic acid involves the reduction of a nitro group to an amine. One specific method starts with 2-chloro-6-nitrobenzoic acid. The synthesis can be carried out using a cerium chloride catalyst in an ethanol (B145695) solution. chemicalbook.com The process involves the slow addition of the 2-chloro-6-nitrobenzoic acid solution to a heated reaction mixture, followed by refluxing for several hours. chemicalbook.com After cooling, the solid product is separated and purified through recrystallization to yield 2-amino-6-chlorobenzoic acid. chemicalbook.com

Another approach utilizes 2-halo-6-nitrobenzoic acid as the starting material and reacts it with ammonia (B1221849) in an organic solvent with a cuprous catalyst. google.com This method is noted for its mild reaction conditions and high conversion rates, making it suitable for industrial applications. google.com The reaction is typically carried out at a pressure of 0.2–3.0 MPa and a temperature of 70–150 °C. google.com

The synthesis of the precursor, 2-chloro-6-nitrobenzoic acid, can be achieved by the oxidation of 2-chloro-6-nitrotoluene (B1664060) using potassium permanganate (B83412) in an alkaline solution. prepchem.com The reaction mixture is heated, and after the reaction is complete, the unreacted starting material is removed by steam distillation. prepchem.com

Catalytic Hydrogenation Methods for Aminodichlorophenol Derivatives

Catalytic hydrogenation is a powerful and widely used technique for the reduction of various functional groups, including nitro groups and double bonds. youtube.comyoutube.com This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the addition of hydrogen. youtube.comyoutube.com The reaction occurs on the surface of the solid catalyst, making it a heterogeneous catalytic process. youtube.com The efficiency of the catalyst is often enhanced by using it in a finely divided, powdered form to maximize the surface area. youtube.com

In the context of synthesizing dichlorobenzoic acid analogs, catalytic hydrogenation can be employed to reduce a nitro group to an amine. For instance, after a nitration step on a chlorobenzoic acid derivative, the resulting nitro compound can be selectively reduced. researchgate.net This process is crucial for introducing the amino group at the desired position on the benzene ring. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. youtube.com Asymmetric catalytic hydrogenation can even be used to create chiral compounds from non-chiral starting materials by using a chiral catalyst. youtube.com

Advanced and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and other green chemistry strategies for the production of dichlorobenzoic acids and their derivatives.

Microwave-Assisted Synthesis in Derivatization of 2-Amino-4,6-dichlorobenzoic Acid

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture. nih.gov

In the context of derivatizing compounds like this compound, microwave irradiation can be used to accelerate various reactions. For example, the synthesis of 4'-azaflavones has been achieved through a microwave-assisted one-pot method, which involves the cyclization of precursor molecules under solventless conditions using a solid support. nih.gov Similarly, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been accomplished by reacting o-chloroacetophenone, iodine, and thiourea (B124793) under microwave irradiation, resulting in high yields within minutes. nih.gov These examples highlight the potential of microwave technology to facilitate the efficient synthesis of complex molecules derived from or related to aminobenzoic acids.

Environmentally Benign Synthetic Strategies for Dichlorobenzoic Acids

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of dichlorobenzoic acids, this has led to the development of methods that avoid harsh reagents and solvents.

One such strategy involves the air oxidation of 2,4-dichlorotoluene in the presence of an improved Co-Mn salts complex catalyst without a solvent, yielding 2,4-dichlorobenzoic acid with a molar yield of 92.5%. researchgate.net This method is presented as an environmentally friendly alternative to processes that use acetic acid as a medium or nitric acid for oxidation. researchgate.net

Another approach focuses on the synthesis of 3,5-dichlorobenzoic acid from cyanophenyl as a starting material. google.com The process involves chlorination in an acidic environment, followed by hydrolysis under either acidic or basic conditions. google.com This method is advantageous due to its use of readily available and inexpensive raw materials, a high safety profile, and a short process flow, making it suitable for industrial production. google.com

Catalytic Systems in the Preparation of Dichlorobenzoic Acid Analogs

Catalytic systems play a pivotal role in the synthesis of dichlorobenzoic acid analogs, enabling reactions with high selectivity and efficiency. Copper-catalyzed reactions, for instance, have been developed for the amination of chlorobenzoic acids. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been shown to effectively aminate 2-chlorobenzoic acids with aniline (B41778) derivatives, eliminating the need for protecting the acid group. nih.gov This method works with a range of electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

In the preparation of 2,6-dichlorobenzoic acid, the chlorination of 2,6-dichlorobenzal chloride can be carried out in the presence of a catalytic amount of a Lewis acid. google.com The use of catalysts in these syntheses not only improves reaction rates and yields but also allows for greater control over the final product's structure.

Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including scalability, cost-effectiveness, safety, and waste management. Biocatalysis, the use of enzymes to catalyze chemical reactions, is increasingly being adopted for industrial applications due to its high selectivity and mild reaction conditions. nih.gov

For the synthesis of compounds like dichlorobenzoic acids, which are valuable intermediates for pharmaceuticals, dyes, and pesticides, optimizing the production process is crucial. google.com For example, a process for producing dichlorobenzoic acids involves the reaction of a diazonium compound of a dichloroaminobenzoic acid with an aqueous alcohol solution of a specific concentration. google.com

The development of robust and efficient processes is key. For instance, a method for synthesizing 3,5-dichlorobenzoic acid from anthranilic acid involves diazotization followed by reaction with sulfuryl chloride, yielding the final product. google.com Another patented process describes the synthesis of 3,5-dichlorobenzoic acid from cyanophenyl, highlighting its simple operation and suitability for industrial-scale production. google.com These industrial methods prioritize high yields, cost-effective raw materials, and process safety.

| Product | Starting Material | Reagents/Catalyst | Key Conditions | Reference |

| 2-Amino-6-chlorobenzoic acid | 2-Chloro-6-nitrobenzoic acid | Cerium chloride, Potassium bisulfite | 65°C, 8 hours | chemicalbook.com |

| 2-Amino-6-nitrobenzoic acid | 2-Halo-6-nitrobenzoic acid | Ammonia, Cuprous catalyst | 70-150°C, 0.2-3.0 MPa | google.com |

| 2-Chloro-6-nitrobenzoic acid | 2-Chloro-6-nitrotoluene | Potassium permanganate | 100°C | prepchem.com |

| 2,4-Dichlorobenzoic acid | 2,4-Dichlorotoluene | Co-Mn salts complex catalyst, Air | Solvent-free | researchgate.net |

| 3,5-Dichlorobenzoic acid | Cyanophenyl | Chlorinating agent, Acid/Base for hydrolysis | - | google.com |

| N-Aryl anthranilic acids | 2-Chlorobenzoic acid, Anilines | Copper/Copper(I) oxide | 130°C | nih.gov |

| 2,6-Dichlorobenzoic acid | 2,6-Dichlorobenzal chloride | Chlorine, Lewis acid | - | google.com |

| Dichlorobenzoic acids | Dichloroaminobenzoic acid | Sodium nitrite, Alcohol solution | - | google.com |

Process Development for High-Yield Production

The industrial synthesis of substituted aminobenzoic acids is a multifaceted process where reaction conditions are meticulously optimized to achieve high yields and purity. While specific process details for this compound are proprietary, process development can be understood by examining analogous syntheses, such as that for 2-amino-3-chlorobenzoic acid. google.com In such processes, a dichlorinated benzoic acid is reacted with ammonia in the presence of a copper catalyst. google.com

Achieving a high yield necessitates the precise control of several key parameters. The reaction is typically conducted in an aqueous medium where the starting dichlorobenzoic acid is first dissolved by forming an alkali metal salt. google.com

Key Reaction Parameters for Amination:

Temperature: The reaction temperature is critical. For the synthesis of similar compounds, temperatures range from 150°C to 220°C, with a narrower, optimal range often found between 165°C and 175°C. google.com

Ammonia Concentration: A significant molar excess of ammonia is generally used, ranging from 500 to 2500 mol % relative to the dichlorobenzoic acid substrate. google.com This high concentration drives the reaction equilibrium towards the desired product. google.com

Catalyst: Copper-based catalysts, such as copper bronze, copper(I) salts, or copper(II) salts, are essential for facilitating the nucleophilic aromatic substitution of a chlorine atom with an amino group. google.com

Pressure: The reaction is carried out in an autoclave under elevated pressure, which is influenced by the temperature and the amount of ammonia forced into the reactor. google.com

The interplay of these factors is crucial for maximizing the conversion of the starting material into the final product. Research and development efforts focus on fine-tuning these variables to identify the most efficient and economical process conditions.

Table 1: Illustrative Reaction Conditions for High-Yield Aminobenzoic Acid Synthesis Based on data for analogous compound synthesis. google.com

| Parameter | Range | Preferred Range | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 150 - 220 | 160 - 190 | 165 - 175 |

| Ammonia (mol %) | 500 - 2500 | 780 - 1550 | 1200 - 1300 |

| Catalyst | Copper Bronze, Cu(I), Cu(II) salts | CuCl, Cu(OH)₂·2H₂O, CuCl₂·2H₂O | - |

| Solvent | Water | Water | Water |

Minimizing By-product Formation in Industrial Processes

In any industrial chemical synthesis, the formation of by-products is a significant concern as it lowers the yield of the desired product and necessitates costly and complex purification steps. The synthesis of complex organic molecules like this compound can be susceptible to various side reactions. Strategies to minimize these are a core part of process optimization. nih.gov

Common sources of impurities include:

Incomplete Reactions: Unreacted starting materials or intermediates remaining in the final product. nih.gov

Side Reactions: Competing reactions, such as the substitution of the second chlorine atom or hydrolysis of the carboxylic acid group under harsh conditions.

Solvent Degradation: Some solvents can decompose at high temperatures, leading to by-products that may react with intermediates. For example, dimethylformamide (DMF) can pyrolyze, which can be avoided by selecting a more stable solvent. nih.gov

Oxidation: The presence of oxygen can lead to the formation of oxidized impurities. nih.gov

To counter this, several control measures are implemented. Performing reactions under an inert atmosphere, such as nitrogen, can effectively prevent the formation of oxidation-related by-products. nih.gov Careful selection of reagents and reaction conditions is also paramount. For instance, using specific acids or bases can prevent the decomposition of sensitive intermediates. nih.gov In the synthesis of a complex pharmaceutical, replacing hydrochloric acid with a weaker acid like trifluoroacetic acid was found to prevent the degradation of an intermediate. nih.gov

Table 2: Strategies for By-product Minimization Based on findings from analogous complex organic syntheses. nih.gov

| Source of Impurity | Potential By-product | Mitigation Strategy |

|---|---|---|

| Solvent Decomposition (e.g., DMF) | Products from solvent pyrolysis | Replace with a higher-boiling, more stable solvent (e.g., 2-methoxyethanol, 2-butanol). |

| Atmospheric Oxygen | Oxidized impurities | Sparge reaction mixture with nitrogen prior to heating to create an inert atmosphere. |

| Harsh Reagents (e.g., strong acids) | Acid-catalyzed decomposition products | Replace strong, nucleophilic acids (e.g., HCl) with weaker, non-nucleophilic acids (e.g., trifluoroacetic acid). |

| Incomplete Conversion | Residual starting materials | Optimize reaction time, temperature, and reagent stoichiometry to drive the reaction to completion. |

Solvent and Catalyst Recycling in Green Industrial Synthesis

The principles of green chemistry are increasingly integral to modern industrial synthesis, aiming to reduce waste, minimize environmental impact, and improve economic efficiency. unife.itmdpi.com A key focus in the production of this compound and related compounds is the implementation of solvent and catalyst recycling. google.com

A patented method for the preparation of the closely related compound 2-amido-4,6-dichlorophenol provides a clear example of these principles in action. The process involves the catalytic hydrogenation of a nitro-precursor using a Ni-B/SiO₂ amorphous catalyst in a polar solvent like ethanol or chlorobenzene. google.com A significant advantage of this method is that both the solvent and the catalyst are recyclable. google.com

The recycling process is straightforward:

Catalyst Separation: After the reaction is complete, the solid catalyst is separated from the product solution via simple filtration. google.com

Solvent Recovery: The solvent is then recovered from the filtrate through vacuum distillation, leaving the crude product behind. google.com

Reuse: The recovered catalyst and solvent can then be used in subsequent batches, significantly reducing waste and raw material costs. google.com

This approach exemplifies a "pollution-free clean production process" that is well-suited for large-scale industrial manufacturing. google.com The ability to reuse the catalyst multiple times without a significant loss in activity is a critical factor for economic viability.

Table 3: Catalyst Recycling Efficiency in an Analogous Synthesis Data from the synthesis of 2-amido-4,6-dichlorophenol using a recyclable Ni-B/SiO₂ catalyst. google.com

| Reaction Run | Substrate Conversion (%) | Product Selectivity (%) |

|---|---|---|

| 1 | 100 | 97.8 |

| 2 | 99.96 | 98.02 |

| 3 | 100 | 98.15 |

Chemical Reactivity and Derivatization of 2 Amino 4,6 Dichlorobenzoic Acid

Reactions at the Amine Functionality

The primary amino group is a key site for derivatization, behaving as a potent nucleophile and enabling reactions such as acylation and diazotization.

The nucleophilic nitrogen atom of the amino group readily reacts with various acylating agents, such as acid chlorides and acid anhydrides, to form N-acyl derivatives (amides). This transformation is fundamental in peptide synthesis and the creation of various organic intermediates. google.com The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amine can be influenced by the electronic nature of the aromatic ring, though it generally remains a strong nucleophile for these transformations.

For instance, reacting 2-Amino-4,6-dichlorobenzoic acid with acid chlorides in the presence of a base to neutralize the HCl byproduct yields the corresponding N-acylamido-4,6-dichlorobenzoic acids. researchgate.net This reaction is versatile, allowing for the introduction of a wide range of acyl groups.

Table 1: Examples of Acylation Reactions at the Amine Functionality

| Acylating Agent | Product Name | Chemical Structure of Product |

|---|---|---|

| Acetyl chloride | 2-Acetamido-4,6-dichlorobenzoic acid |  |

| Benzoyl chloride | 2-(Benzoylamino)-4,6-dichlorobenzoic acid | -4,6-dichlorobenzoic+acid) |

| Acetic anhydride | 2-Acetamido-4,6-dichlorobenzoic acid |  |

Aromatic primary amines can be converted into diazonium salts, which are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). masterorganicchemistry.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. masterorganicchemistry.com

The resulting 2-carboxy-3,5-dichlorobenzenediazonium salt is a versatile precursor. It can undergo a variety of subsequent transformations, often categorized as Sandmeyer or Sandmeyer-type reactions, to replace the diazonium group with a wide range of substituents. masterorganicchemistry.comscirp.org These reactions provide a powerful method for introducing functional groups that are not easily accessible through direct electrophilic aromatic substitution.

Table 2: Diazotization of this compound and Subsequent Transformations

| Reagent | Reaction Type | Substituent Introduced | Product Name |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl | 2,4,6-Trichlorobenzoic acid |

| CuBr / HBr | Sandmeyer | -Br | 2-Bromo-4,6-dichlorobenzoic acid |

| CuCN / KCN | Sandmeyer | -CN | 2-Cyano-4,6-dichlorobenzoic acid |

| H₂O, heat | Hydrolysis | -OH | 4,6-Dichloro-2-hydroxybenzoic acid |

| HBF₄, heat | Schiemann | -F | 4,6-Dichloro-2-fluorobenzoic acid |

| KI | - | -I | 4,6-Dichloro-2-iodobenzoic acid |

| H₃PO₂ | Reduction | -H | 3,5-Dichlorobenzoic acid |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is another key site for derivatization, primarily through reactions that target the acidic proton or the electrophilic carbonyl carbon.

The carboxylic acid can be converted into its corresponding ester through various methods. The most direct route is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) and typically requires heat and removal of water to drive the equilibrium towards the product. nih.gov

Alternatively, more reactive methods can be employed. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. prepchem.com Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, which has been shown to be effective for the esterification of various amino acids. nih.gov

Table 3: Esterification of this compound

| Alcohol | Reaction Conditions | Product Name |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-amino-4,6-dichlorobenzoate |

| Ethanol (B145695) | TMSCl, Room Temp | Ethyl 2-amino-4,6-dichlorobenzoate |

| Propan-1-ol | 1. SOCl₂ 2. Propan-1-ol | Propyl 2-amino-4,6-dichlorobenzoate |

The formation of an amide bond from the carboxylic acid functionality requires reaction with a primary or secondary amine. This condensation reaction typically does not proceed without activation of the carboxylic acid, as the amine would simply act as a base and deprotonate the acid to form a stable carboxylate salt. youtube.com

To facilitate amide bond formation, the carboxylic acid is activated in situ using coupling reagents. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent, which acts as a dehydrating agent to promote the condensation. khanacademy.orgyoutube.com Other modern coupling agents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU, which are widely used in peptide synthesis for their efficiency and for minimizing side reactions like racemization. nih.gov The general process involves the activation of the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

Table 4: Amide Bond Formation from this compound

| Amine | Coupling Reagent | Product Name |

|---|---|---|

| Aniline (B41778) | DCC | 2-Amino-4,6-dichloro-N-phenylbenzamide |

| Benzylamine | TBTU, Base | 2-Amino-N-benzyl-4,6-dichlorobenzamide |

| Pyrrolidine | HATU, Base | (2-Amino-4,6-dichlorophenyl)(pyrrolidin-1-yl)methanone |

Reactions Involving the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. msu.edu The outcome of electrophilic aromatic substitution is determined by the sum of these effects:

-NH₂ (at C2): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.

-COOH (at C1): A deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5.

-Cl (at C4): A deactivating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.

-Cl (at C6): A deactivating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.

All substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. The amino group is the most powerful activating group and will therefore dominate the regioselectivity. msu.edu Between the two possible sites, substitution is predicted to occur preferentially at the C5 position. This is because C5 is para to the strongly activating amino group, whereas C3 is ortho to it. Furthermore, the C3 position is sterically hindered, being flanked by the C2-amino and C4-chloro substituents. Therefore, electrophilic attack at C5 is both electronically and sterically favored.

Potential electrophilic aromatic substitution reactions would include nitration, sulfonation, and further halogenation. For example, nitration would be expected to yield 2-amino-4,6-dichloro-5-nitrobenzoic acid.

Table 5: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Amino-4,6-dichloro-5-nitrobenzoic acid |

| Bromination | Br₂ / FeBr₃ | 2-Amino-5-bromo-4,6-dichlorobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4,6-dichloro-5-sulfobenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzoic Acid Scaffolds

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In the case of this compound, the potential leaving groups are the two chlorine atoms at positions 4 and 6. The reactivity of this scaffold towards SNAr is complex due to the conflicting electronic effects of its substituents.

Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) and the two chlorine (-Cl) atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack but is a prerequisite for nucleophilic attack. However, the -COOH group is positioned meta to both chlorine atoms, which provides minimal resonance stabilization for the Meisenheimer complex.

Electron-Donating Group (EDG): The amino (-NH2) group is a strong electron-donating group. It increases the electron density of the ring, which fundamentally deactivates the scaffold for nucleophilic aromatic substitution.

Because the powerful deactivating effect of the electron-donating amino group counteracts the activating effect of the electron-withdrawing groups, this compound is generally considered to be unreactive towards traditional SNAr reactions. The substitution of the chlorine atoms would likely require harsh reaction conditions or the use of metal catalysis, which proceeds through alternative mechanisms such as reductive elimination from an organometallic complex rather than a direct SNAr pathway.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| -NH2 | 2 | Strong Electron-Donating | Deactivating |

| -Cl | 4 | Weak Electron-Withdrawing | Activating (as leaving group) |

| -Cl | 6 | Weak Electron-Withdrawing | Activating (as leaving group) |

| -COOH | 1 | Moderate Electron-Withdrawing | Weakly Activating (meta position) |

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring. byjus.commasterorganicchemistry.com

The substitution pattern of this compound is dictated by the combined directing effects of the amino, chloro, and carboxyl groups.

Amino (-NH2) group: This is a strongly activating group and a powerful ortho, para-director.

Chloro (-Cl) groups: Halogens are deactivating yet are ortho, para-directing.

Carboxylic acid (-COOH) group: This is a deactivating group and a meta-director. libretexts.org

Substitution at C5: This position is para to the strongly directing amino group and meta to the carboxylic acid group. Both of these influences favor substitution at C5.

Substitution at C3: This position is ortho to the amino group and meta to the carboxylic acid group. While the amino group directs ortho, this position is sterically hindered by the adjacent -COOH and -Cl groups.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 position .

| Substituent | Directing Effect | Activation/Deactivation |

| -NH2 | Ortho, Para | Strongly Activating |

| -Cl | Ortho, Para | Deactivating |

| -COOH | Meta | Deactivating |

Functionalization of the Dichloro-Substituted Aromatic Ring

Functionalization of the this compound ring can be achieved by leveraging the reactivity patterns discussed previously. Given the difficulty of SNAr reactions, derivatization is more readily accomplished through electrophilic substitution or by reactions involving the existing amino and carboxylic acid groups.

Common synthetic routes for related compounds often involve electrophilic chlorination of an aminobenzoic acid precursor. nbinno.com Controlling stoichiometry and reaction conditions is crucial to achieve the desired dichlorination pattern. nbinno.com Post-synthesis purification, typically through recrystallization, is essential to obtain a high-purity product suitable for further use as a pharmaceutical or chemical intermediate. nbinno.com

Further functionalization of the aromatic core would likely proceed via EAS at the C5 position. Examples of such reactions include:

Nitration: Introducing a nitro (-NO2) group using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introducing another halogen (e.g., -Br) using Br2 and a Lewis acid catalyst like FeBr3.

Sulfonation: Introducing a sulfonic acid (-SO3H) group using fuming sulfuric acid.

Friedel-Crafts Reactions: While the ring is somewhat deactivated by the halogens and the carboxylic acid group, Friedel-Crafts acylation or alkylation might be possible under specific conditions, though the presence of the deactivating groups and the amino group (which can react with the Lewis acid catalyst) complicates these transformations. masterorganicchemistry.com

Formation of Polymeric and Macrocyclic Structures from this compound

The trifunctional nature of this compound makes it a potential monomer for the synthesis of polymers and macrocycles.

Polymeric Structures: The presence of both an amino group and a carboxylic acid group on the same molecule allows it to act as an A-B type monomer for condensation polymerization. Through the formation of amide bonds, this compound can be polymerized to form a polyamide. nih.gov This is analogous to how amino acids polymerize to form proteins. savemyexams.com The resulting polymer would feature a repeating unit of the monomer linked by amide bonds, with the two chlorine atoms as pendant groups on each aromatic ring. These chlorine atoms could then be used for post-polymerization modification.

The general structure of the resulting polyamide would be: -[NH-(C6H2Cl2)-CO]n-

The synthesis of such wholly aromatic polyamides, often called aramids, typically requires specific polymerization techniques, as high temperatures can lead to degradation or undesirable side reactions. nih.gov

Macrocyclic Structures: Macrocycles can be synthesized from monomer units under conditions that favor intramolecular or limited intermolecular reactions. nih.gov For this compound, several strategies could be envisioned for macrocycle formation:

Cyclic Dipeptide Formation: Under high dilution conditions, two molecules of this compound could react head-to-tail to form a cyclic dimer, a type of diketopiperazine.

Coupling Reactions: The chlorine atoms could participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) with a bifunctional linker molecule. This would create a macrocyclic structure where two monomer units are bridged by the linker.

Template-Driven Synthesis: A metal ion or other templating molecule could be used to pre-organize two or more monomer units, facilitating a high-yield cyclization reaction.

Recent research has demonstrated the ribosomal synthesis of macrocyclic peptide libraries containing 2-aminobenzoic acid (anthranilic acid), highlighting the utility of this scaffold in creating structurally constrained molecules for discovering binders against biological targets. nih.gov This suggests that derivatives like this compound could be valuable building blocks for generating diverse macrocycle libraries. nih.govnih.gov

Applications of 2 Amino 4,6 Dichlorobenzoic Acid and Its Derivatives in Advanced Materials and Fine Chemicals

Derivatives in Medicinal Chemistry and Drug Discovery

Derivatives of aminobenzoic acids are a cornerstone of medicinal chemistry and drug discovery, with applications ranging from local anesthetics to antimicrobial agents. mdpi.comyoutube.com The structural versatility of the aminobenzoic acid scaffold allows for extensive modifications to develop novel molecules with therapeutic potential. mdpi.com

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its biological activity, researchers can identify the key chemical features responsible for the desired therapeutic effect. nih.gov For example, in a series of 4-anilino-quinazoline derivatives, it was found that analogs with a 6,7-dimethoxy substituent had better inhibitory effects against EGFR and VEGFR-2, which are important targets in cancer therapy, compared to those with a dioxolane ring. nih.gov

Table 1: Structure-Activity Relationship Highlights in Related Compound Classes

| Compound Class | Structural Modification | Impact on Biological Activity | Target/Application |

|---|---|---|---|

| 4-Anilino-quinazolines | 6,7-dimethoxy substituent vs. dioxolane ring | Enhanced inhibitory effects against EGFR and VEGFR-2 nih.gov | Cancer Therapy |

| Isocoumarins | Fluoro groups at meta and para positions of C-3 phenyl ring | Increased antimetastatic effect nih.gov | Cancer Therapy |

Design and Synthesis of Novel Molecules with Therapeutic Potential

The design and synthesis of new molecules with therapeutic potential is a primary goal of drug discovery. mdpi.com This often involves creating hybrid molecules that combine two or more pharmacophores to enhance activity or target multiple pathways. nih.gov The synthesis of novel compounds often starts from versatile building blocks, and aminobenzoic acid derivatives are frequently used for this purpose. nih.gov

For instance, a series of novel small molecules were designed and synthesized to inhibit the HIF-1 signaling pathway, a key target in cancer therapy. nih.gov In another example, prodrugs of a potent group II mGluR antagonist were developed by esterifying a carboxylic acid group to improve oral bioavailability, leading to a compound with antidepressant-like potential. nih.gov The development of new synthetic pathways is also crucial. An efficient method for preparing benzo[d]thiazoles that can be substituted at four different positions has been developed, providing building blocks for novel biologically active compounds, particularly as antibacterial, antifungal, and anticancer agents. nih.gov These approaches demonstrate how a starting material like 2-amino-4,6-dichlorobenzoic acid could be used as a scaffold to design and synthesize new therapeutic agents.

Table 2: Examples of Novel Molecules with Therapeutic Potential from Related Scaffolds

| Molecule Class | Therapeutic Target/Potential | Synthetic Approach |

|---|---|---|

| Small-molecule inhibitors | HIF-1 signaling pathway (Cancer) | Design and synthesis of benzopyran and benzofuran analogues nih.gov |

| Prodrugs of MGS0039 | Group II mGluR antagonist (Antidepressant) | Esterification of a carboxylic acid group to improve bioavailability nih.gov |

Antimicrobial Activity of Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The synthesis of novel quinazolone and pyrimidine derivatives, in particular, has been a focus of research in the quest for new and effective treatments against microbial infections.

Quinazolinone derivatives have demonstrated significant in vitro activity against Gram-positive organisms. Certain derivatives have also exhibited promising antifungal activity. The core structure of these compounds, derived from aminobenzoic acids, plays a crucial role in their biological action.

Similarly, pyrimidine derivatives synthesized from precursors like this compound are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. Research has shown that the substitution pattern on the pyrimidine ring is critical for the antimicrobial efficacy of these compounds. For instance, studies on chlorosubstituted phenyl pyrimidines have revealed that the presence of chlorine atoms at specific positions on the phenyl ring is crucial for their antibacterial activity. This structural feature, inherent in derivatives of this compound, underscores their potential as a scaffold for the development of new antimicrobial drugs.

The following table summarizes the antimicrobial activity of some heterocyclic derivatives related to this compound.

| Compound Class | Target Microorganisms | Key Findings |

| Quinazolone Derivatives | Gram-positive bacteria, Fungi | Significant in vitro activity observed. |

| Pyrimidine Derivatives | Bacteria, Fungi | Broad-spectrum antimicrobial potential. |

| Chlorosubstituted Phenyl Pyrimidines | Bacteria | Chlorine substitution pattern is critical for activity. |

Anticancer and Antiviral Properties of Related Compounds

The heterocyclic systems derived from this compound are also being explored for their potential applications in oncology and virology. While direct studies on derivatives of this specific compound are emerging, research on structurally related heterocyclic compounds provides a strong rationale for their investigation.

Anticancer Properties: Heterocyclic compounds, including those with quinazoline and pyrimidine cores, are a cornerstone of modern cancer chemotherapy. These structures are found in numerous FDA-approved anticancer drugs and are known to interact with various biological targets within cancer cells. For example, certain pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines, including chronic myeloid leukemia. The mechanism of action often involves the inhibition of key enzymes or receptors that are crucial for cancer cell proliferation and survival. The unique substitution pattern of this compound could lead to derivatives with novel anticancer activities.

Antiviral Properties: The development of new antiviral agents is a critical area of research, and heterocyclic compounds have shown significant promise. Various N-heterocycles have been found to interfere with different stages of the viral life cycle, from entry into the host cell to replication of the viral genome. While specific antiviral studies on derivatives of this compound are not yet widely published, the general antiviral potential of related heterocyclic systems suggests that this is a promising area for future research.

Inhibitory Effects on Biological Processes

The biological activity of many therapeutic agents stems from their ability to inhibit specific enzymes or biological pathways. Derivatives of this compound are being investigated for their potential to act as enzyme inhibitors.

The structural features of these derivatives, including the presence of the amino group and chlorine atoms, can facilitate binding to the active sites of various enzymes. For instance, synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting a potential role in managing metabolic disorders. The core structure provided by this compound can be chemically modified to design specific inhibitors for a range of enzymatic targets. Research in this area is focused on identifying the specific enzymes that are inhibited by these compounds and understanding the molecular basis of their inhibitory action.

Pyrimidoquinoline and Related Heterocyclic Systems Derived from Dichlorobenzoic Acids

The synthesis of fused heterocyclic systems, such as pyrimidoquinolines, from dichlorobenzoic acid precursors represents a significant area of research in medicinal chemistry. These complex molecules are of interest due to their diverse and potent biological activities.

Pyrimido[4,5-b]quinoline derivatives, for example, have been synthesized and evaluated for their potential as dual inhibitors of key signaling proteins involved in cancer, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The synthesis of these compounds often involves multi-step reactions, starting from appropriately substituted aminobenzoic acids. The use of this compound as a starting material can introduce specific structural motifs that may enhance the biological activity of the resulting pyrimidoquinoline derivatives. The development of efficient synthetic routes to these complex heterocyclic systems is crucial for exploring their full therapeutic potential.

Computational and Theoretical Investigations of 2 Amino 4,6 Dichlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to various benzoic acid derivatives to determine their optimized geometries, including bond lengths, bond angles, and dihedral angles. While specific DFT studies on 2-Amino-4,6-dichlorobenzoic acid are not extensively documented in publicly available literature, the methodology has been applied to closely related compounds, such as 2-amino-4-chlorobenzoic acid and 3,4-dichlorobenzoic acid. nih.gov

The electronic structure is further elucidated by analyzing the distribution of electron density and the molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.

Illustrative Geometric Parameters from DFT Calculations for Related Molecules Data presented below is for analogous compounds to illustrate typical results from DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | 2-Amino-4-chlorobenzoic acid nih.gov | 3,4-Dichlorobenzoic acid nih.gov |

| Bond Lengths (Å) | ||

| C=O | 1.216 | 1.205 |

| C-O(H) | 1.353 | 1.359 |

| C-N | 1.373 | - |

| C-Cl | 1.751 | 1.737 (C3-Cl), 1.734 (C4-Cl) |

| Bond Angles (º) | ||

| O=C-O | 122.9 | 122.3 |

| C-C-N | 123.1 | - |

| C-C-Cl | 119.2 | 120.6 (C2-C3-Cl), 120.1 (C3-C4-Cl) |

This table is for illustrative purposes and shows typical DFT-calculated values for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular chemical stability, reactivity, and polarizability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. For dichlorobenzoic acid derivatives, DFT calculations have shown that the presence and position of electron-withdrawing chlorine atoms can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov This analysis helps in understanding the intramolecular charge transfer that can occur within the molecule.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Illustrative FMO Data for a Related Dichlorinated Benzoic Acid The following data for 3,4-Dichlorobenzoic acid illustrates the typical output of a HOMO-LUMO analysis. nih.gov

| Parameter | Value (eV) |

| EHOMO | -6.95 |

| ELUMO | -1.94 |

| Energy Gap (ΔE) | 5.01 |

This table is for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with potential biological relevance, such as derivatives of aminobenzoic acid, molecular docking is a particularly valuable tool.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ajol.info The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. This technique is instrumental in structure-based drug design.

For a compound like this compound, docking studies would involve selecting a relevant biological target. Aminobenzoic acid derivatives have been studied as inhibitors of various enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) in bacteria. nih.gov The docking process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (this compound) by generating its 3D conformation and assigning appropriate charges.

Using a docking algorithm (e.g., AutoDock, GOLD) to systematically search for possible binding poses of the ligand within the active site of the receptor.

Scoring and ranking the poses based on a scoring function that estimates the binding affinity.

The results provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the receptor's active site. ajol.inforesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in A QSAR model is a regression or classification model that correlates molecular descriptors with activity. mdpi.com

For a series of aminobenzoic acid derivatives, a QSAR study would involve:

Data Set: Compiling a set of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, physicochemical (e.g., LogP for hydrophobicity), and electronic descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govchitkara.edu.in

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. mdpi.com

QSAR studies on aminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and electronic parameters are often crucial for their biological activity. nih.gov For instance, a QSAR analysis of p-amino benzoic acid derivatives indicated that electronic parameters like total energy and LUMO energy were dominant in explaining their antimicrobial activity. chitkara.edu.in Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Spectroscopic Characterization through Theoretical Methods

Computational methods are extensively used to calculate and predict vibrational spectra (Infrared and Raman). DFT calculations can compute the harmonic vibrational frequencies of a molecule in its optimized geometry. These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. nih.govnih.gov

This comparison is invaluable for the detailed assignment of vibrational modes, where each band in the spectrum is attributed to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O, N-H, C-Cl). nih.gov For example, studies on 5-amino-2-chlorobenzoic acid and 3,4-dichlorobenzoic acid have demonstrated excellent agreement between the scaled DFT-calculated wavenumbers and the experimentally observed spectral bands. nih.govnih.gov This process confirms the molecular structure and provides a fundamental understanding of the molecule's vibrational properties.

Illustrative Vibrational Frequencies (cm⁻¹) for a Related Compound The following table presents a comparison of calculated and experimental vibrational frequencies for 5-Amino-2-chlorobenzoic acid to illustrate the application of theoretical spectroscopy. nih.gov

| Assignment | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| N-H asymmetric stretch | 3479 | 3480 | - |

| N-H symmetric stretch | 3379 | 3380 | - |

| O-H stretch | 3090 | - | 3090 |

| C=O stretch | 1675 | 1675 | 1670 |

| C-N stretch | 1251 | 1250 | 1252 |

| C-Cl stretch | 679 | 680 | 680 |

This table is for illustrative purposes and shows data for an analogous compound.

Vibrational Spectroscopy Analysis (FT-IR, Raman)5.3.2. NMR Spectra Analysis

Generating content for these sections without specific published research on this compound would require speculation or the use of data from inappropriate analogues, which would violate the core requirements for accuracy and strict adherence to the subject compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-amino-4,6-dichlorobenzoic acid to ensure regioselective chlorination?

- Methodological Answer : Regioselectivity in chlorination can be achieved by controlling reaction conditions (temperature, solvent polarity, and catalysts). For example, using directed ortho-metallation or protecting the amino group to prevent undesired side reactions. Literature on analogous compounds suggests sulfuric acid or Lewis acid catalysts (e.g., FeCl₃) may enhance selectivity . Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing Cl groups) and amine protons (broad signals around δ 5–6 ppm).

- IR : Confirm carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) and amine (-NH₂) bands (~3300–3500 cm⁻¹).

- MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₅Cl₂NO₂, expected m/z 209.96) and fragmentation patterns .

Q. What are the common challenges in derivatizing this compound, and how can intramolecular cyclization be mitigated?

- Methodological Answer : Intramolecular cyclization (e.g., forming benzoxazinones) often occurs during acyl chloride formation. To suppress this:

- Use low-temperature conditions (-10°C to 0°C) during acylation.

- Employ bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) on the amine to sterically hinder cyclization.

- Optimize coupling agents (e.g., EDCI/DMAP) to favor intermolecular amide bond formation over cyclization .

Advanced Research Questions

Q. How can SHELX software be applied to determine the crystal structure of this compound, and what hydrogen-bonding motifs are expected?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Preprocess with SHELXC/D for structure solution.

- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding (e.g., N–H⋯O and O–H⋯Cl interactions).

- Graph Set Analysis : Expect R₂²(8) motifs from carboxylic acid dimers and C–Cl⋯H–N contacts, as seen in halogen-rich benzoic acids .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (carboxylic acid) sites.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- QSPR Models : Corrogate Hammett σ constants for Cl substituents to predict acidity (pKa) and reactivity trends .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products are formed?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) in HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%).

- Analysis : Monitor via LC-MS for degradation products (e.g., dechlorinated intermediates or quinone derivatives).

- Mitigation : Store at ≤4°C in amber vials to prevent photolytic cleavage of C–Cl bonds .

Q. What comparative insights can be drawn from the reactivity of this compound with its fluoro- or bromo-substituted analogs?

- Methodological Answer :

- Halogen Effects : Fluorine’s electronegativity increases acidity (lower pKa) vs. bromine’s polarizability, which may enhance nucleophilic substitution.

- Synthetic Routes : Compare Ullmann coupling efficiency for aryl halides or Suzuki-Miyaura cross-coupling using Pd catalysts.

- Crystallography : Note differences in packing efficiency due to halogen size (Cl: van der Waals radius 1.8 Å vs. Br: 1.95 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.